rac-tert-butyl N-[(3aR,7aS)-6,6-difluoro-octahydro-1H-isoindol-3a-yl]carbamate, cis
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Overview
Description
Rac-tert-butyl N-[(3aR,7aS)-6,6-difluoro-octahydro-1H-isoindol-3a-yl]carbamate, cis, is a synthetic organic compound. Its complex structure, featuring a difluoro-substituted isoindoline core, makes it a molecule of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with the selection of a suitable isoindoline derivative.
Reaction Steps
Subsequent steps involve the formation of the carbamate functionality through reaction with tert-butyl chloroformate and the appropriate amine precursor.
Conditions
Reactions are often performed under inert atmospheres like nitrogen to prevent oxidation.
Typical solvents include dichloromethane or tetrahydrofuran.
Temperature control is crucial, often requiring cooling to maintain stability of intermediates.
Industrial Production Methods
Batch Reactors: : Industrial synthesis may use large-scale batch reactors, ensuring precise control over reaction conditions.
Purification: : Techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxides.
Reduction: : Possible reduction of the carbonyl groups, although rare.
Substitution: : Nucleophilic substitution reactions are common, especially at the difluoro sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Methanol, ethanol, acetonitrile.
Major Products
Oxidation Products: : Mainly oxides or hydroxylated derivatives.
Substitution Products: : Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in certain catalytic cycles.
Synthesis: : Intermediate for the preparation of more complex molecules.
Biology
Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its unique structure.
Drug Design: : Exploration as a scaffold in the development of therapeutic agents.
Medicine
Pharmaceuticals: : Investigation into its role as a pharmacologically active compound.
Diagnostics: : Utilized in certain diagnostic assays due to its chemical properties.
Industry
Material Science: : Applications in the development of new materials with specific properties.
Agrochemicals: : Potential use in the formulation of new agrochemical products.
Mechanism of Action
Molecular Targets and Pathways
Binding Sites: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Involves modulation of biochemical pathways related to its target molecules.
Comparison with Similar Compounds
Similar Compounds
Rac-tert-butyl N-[(3aR,7aS)-6-fluoro-octahydro-1H-isoindol-3a-yl]carbamate
Single fluoro substitution, differing in reactivity and biological activity.
Rac-tert-butyl N-[(3aR,7aS)-6,6-dichloro-octahydro-1H-isoindol-3a-yl]carbamate
Chlorine instead of fluorine, leading to different chemical behavior and applications.
Uniqueness
Difluoro Substitution: : Unique electronic properties due to the presence of two fluorine atoms.
Biological Activity: : Distinct interactions with biological targets compared to mono-substituted analogs.
This complex and multi-faceted compound holds significant promise for diverse applications, from catalysis to medicine. Its synthesis, reactivity, and unique properties continue to intrigue researchers and industrial chemists alike.
Properties
CAS No. |
2714411-90-0 |
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Molecular Formula |
C13H22F2N2O2 |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,7aR)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindol-3a-yl]carbamate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-12-4-5-13(14,15)6-9(12)7-16-8-12/h9,16H,4-8H2,1-3H3,(H,17,18)/t9-,12-/m1/s1 |
InChI Key |
MDGIIAAKBKCPTL-BXKDBHETSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCC(C[C@@H]1CNC2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1CNC2)(F)F |
Purity |
95 |
Origin of Product |
United States |
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